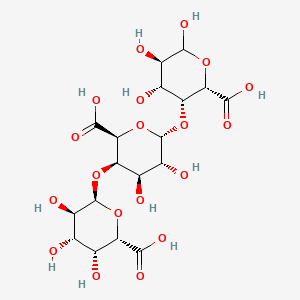
D-galactono-gamma-lactone
Vue d'ensemble
Description
D-galactono-gamma-lactone is a useful research compound. Its molecular formula is C6H10O6 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-galactono-gamma-lactone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-galactono-gamma-lactone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Deoxy Sugars and Other Molecules : D-galactono-1,4-lactone serves as a useful starting material for synthesizing various molecules, including rare deoxy sugars like 3,6-dideoxy-D-xylohexose (abequose) (Rivas, Kolender, Varela, & Duhirwe, 2018).
L-Ascorbic Acid Biosynthesis in Plants : The cDNA encoding L-galactono-gamma-lactone dehydrogenase, an enzyme involved in L-ascorbic acid biosynthesis in plants, was isolated from cauliflower and expressed in yeast, highlighting its role in ascorbic acid synthesis (Ostergaard et al., 1997).
Zaragozic Acid Synthesis : The Wittig rearrangement of D-galactono-gamma-lactone-derived beta-C-glycoside is a key step in the synthesis of zaragozic acids, which are potent inhibitors of squalene synthase (Tomooka et al., 1999).
Medical Diagnostics and Monitoring : A stable isotope dilution assay for determining D-galactonic acid in urine has been developed, allowing for the study of its variability in healthy subjects and galactosemic patients (Schadewaldt, Hammen, Stolpmann, Kamalanathan, & Wendel, 2004).
Synthesis of Galactofuranosides : A simplified process for synthesizing D-galactono-1,4-lactone and key building blocks for galactofuranosides has been developed, enabling easier synthesis with minimal purification steps (Lemau de Talancé et al., 2011).
Stress Tolerance in Plants : Increasing levels of L-galactono-gamma-lactone in rice plants can improve their tolerance to abiotic stresses such as chilling, water stress, and aluminum toxicity (Guo et al., 2005).
Propriétés
IUPAC Name |
(3R,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-KKQCNMDGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-galactono-gamma-lactone | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




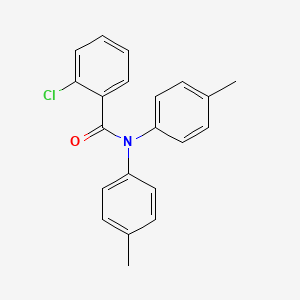


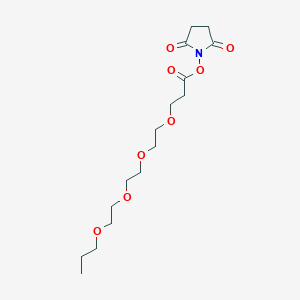
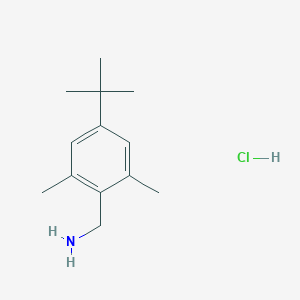
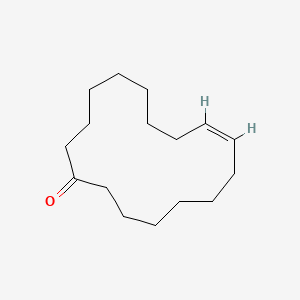

![2,6-diethyl-4-phenyl-1-[(E)-prop-1-enyl]pyridin-1-ium;tetrafluoroborate](/img/structure/B8120525.png)
![N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]peroxymethyl]phenyl]acetic acid](/img/structure/B8120547.png)
![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B8120560.png)

